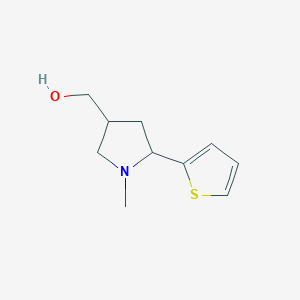
(1-Methyl-5-(thiophen-2-yl)pyrrolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-5-(thiophen-2-yl)pyrrolidin-3-yl)methanol is an organic compound that features a pyrrolidine ring substituted with a thiophene group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5-(thiophen-2-yl)pyrrolidin-3-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrrolidine.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-5-(thiophen-2-yl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxymethyl group, forming the corresponding pyrrolidine derivative.
Substitution: The thiophene group can undergo electrophilic substitution reactions, such as halogenation or nitration, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dehydroxymethylated pyrrolidine derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
(1-Methyl-5-(thiophen-2-yl)pyrrolidin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (1-Methyl-5-(thiophen-2-yl)pyrrolidin-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-5-(thiophen-2-yl)pyrrolidin-3-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(1-Methyl-5-(furan-2-yl)pyrrolidin-3-yl)methanol: Similar structure but with a furan ring instead of a thiophene ring.
(1-Methyl-5-(thiophen-2-yl)pyrrolidin-3-yl)amine: Similar structure but with an amine group instead of a hydroxymethyl group.
Uniqueness
(1-Methyl-5-(thiophen-2-yl)pyrrolidin-3-yl)methanol is unique due to the presence of both a thiophene ring and a hydroxymethyl group, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
(1-methyl-5-thiophen-2-ylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C10H15NOS/c1-11-6-8(7-12)5-9(11)10-3-2-4-13-10/h2-4,8-9,12H,5-7H2,1H3 |
InChI Key |
HJIIWBIPVDTPEU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1C2=CC=CS2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















